

Available Experimental Data on JI-101

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Compound Focus: JI-101

CAS No.: 900573-88-8

Cat. No.: S548154

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The table below summarizes the key findings from the identified studies. Please note that this data is from over a decade ago and may not reflect current standards or knowledge.

| Study Aspect | Description | Experimental Methodology Summary |
|--------------|---|----------------------------------|
| | Bioanalytical Method [1] LC-MS/MS assay for JI-101 quantification. Sample: Rat plasma and tissue homogenates. Extraction: Protein precipitation. Chromatography: C18 column, acetonitrile/0.2% formic acid gradient. Detection: MS/MS, transitions 466.1 → 265 (JI-101). Linearity: 5.02-4,017 ng/mL. Recovery: >70%. Pharmacokinetics (Rat) [2] Oral absorption and elimination. Dosing: Oral administration. Key Findings: Rapid absorption ($T_{\sim\max\sim}$ ~2h), half-life of 2.66h, oral bioavailability of 55%. Tissue Distribution (Rat) [2] Extent of tissue uptake. Method: Tissue harvesting and analysis post-dose. Key Finding: Extensive distribution, with rapid and preferred uptake into lung tissue. Excretion (Rat) [2] Primary route of elimination. Method: Collection and analysis of excreta. Key Finding: Feces as the primary route (JI-101 and its metabolites). Metabolic Stability [2] Stability in liver microsomes. Method: Incubation with pre-clinical and human liver microsomes. Key Finding: JI-101 was found to be stable. | |

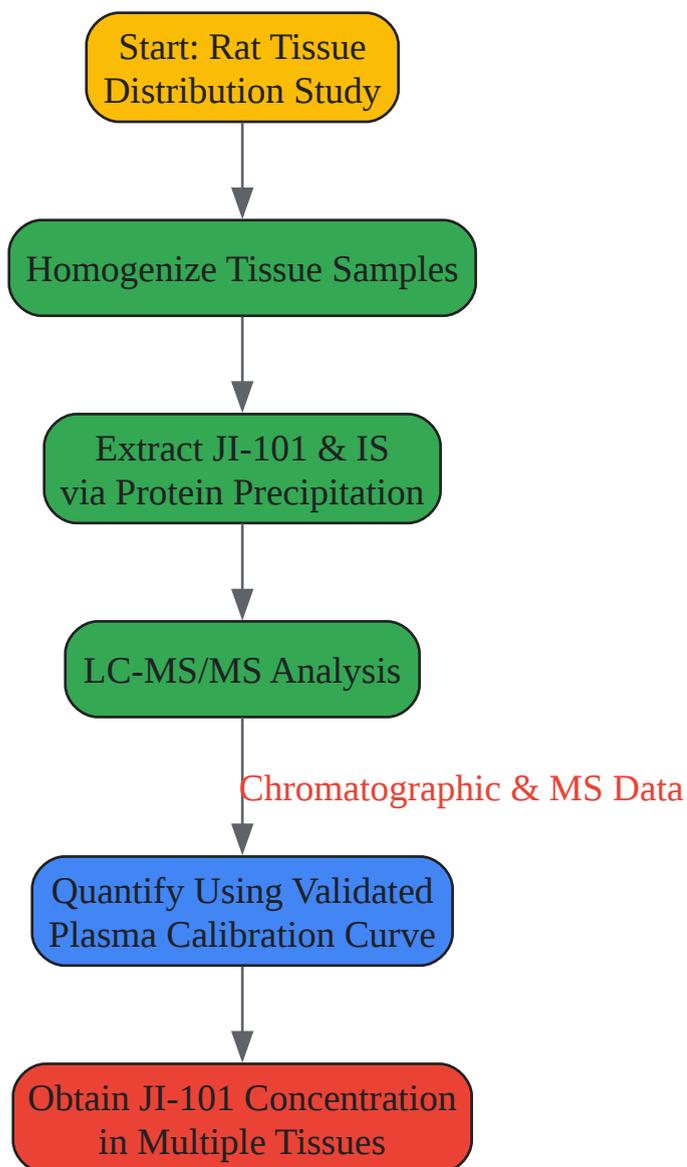
Accompanying Experimental Protocols

While the search results lack the full, step-by-step protocols, they do outline the core methodologies [1] [2]:

- **Sample Preparation:** Tissue homogenates were prepared from harvested rat organs. A simple **protein precipitation technique** was used to extract **Jl-101** and its internal standard from both plasma and tissue homogenates.
- **Instrumental Analysis:** Quantification was performed using **liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)**. Separation was achieved on a reverse-phase column with a mobile phase gradient, and the analyte was detected using a specific mass transition.
- **Method Applicability:** A key feature of the bioanalytical study was the strategy of using a **validated plasma calibration curve to quantify Jl-101 in multiple tissue homogenates**, bypassing the need for separate method development in each tissue matrix [1].

Workflow Diagram of the Bioanalytical Strategy

Since the search results did not describe signaling pathways for **Jl-101**, the diagram below illustrates the logical workflow of the validated bioanalytical method, which was a central focus of the available literature.



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*Bioanalytical Method Workflow for **JI-101** in Tissues*

Suggestions for Finding More Current Information

The data found is not suitable for a current comparison guide. To build a more up-to-date profile of **JI-101**, I suggest you:

- **Search Clinical Trials Registries:** Check databases like ClinicalTrials.gov for any Phase II or later trials involving **JI-101**, which would contain the most recent and comprehensive human data [2].

- **Explore Scientific Databases:** Conduct a targeted search on PubMed, Google Scholar, or Semantic Scholar using specific terms like "**Jl-101** phase II clinical trial," "**Jl-101** clinical validation," or "triple kinase inhibitor bioanalysis" to find newer publications [3].

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References

1. A strategy for extending the applicability of a validated plasma... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics, tissue distribution and identification of ... [medchemexpress.com]
3. | Semantic Scholar Jl 101 [semanticscholar.org]

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